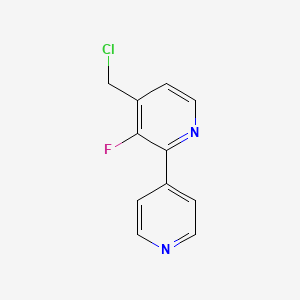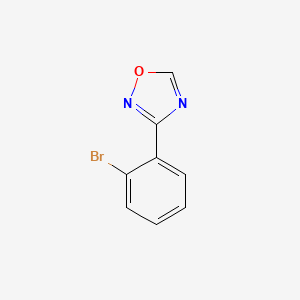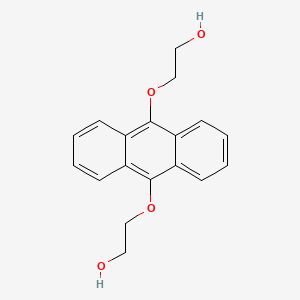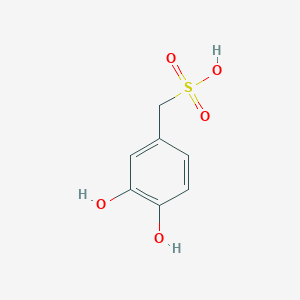
1-(3-Nitropyridin-4-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-nitro-4-pyridinyl)ethanamine , is a chemical compound with the molecular formula C₇H₈N₂O₂. It consists of a pyridine ring substituted with a nitro group (NO₂) at the 3-position and an amino group (NH₂) at the ethyl side chain. The compound’s systematic name reflects its structure: it is an amine derivative of 3-nitropyridine.
Preparation Methods
The synthetic routes to prepare 1-(3-Nitropyridin-4-yl)ethanamine involve the following steps:
Nitration of Pyridine: The starting material is pyridine, which undergoes nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). This reaction introduces the nitro group at the 3-position of the pyridine ring.
Reduction of Nitro Group: The resulting 3-nitropyridine is then reduced to the corresponding amine using a reducing agent (e.g., hydrogen gas over a metal catalyst). This step replaces the nitro group with an amino group, yielding this compound.
Chemical Reactions Analysis
1-(3-Nitropyridin-4-yl)ethanamine can participate in various chemical reactions:
Reduction: The nitro group can be selectively reduced to an amino group using hydrogenation or other reducing agents.
Acid-Base Reactions: The compound can act as a weak base due to the amino group.
Common reagents include reducing agents (such as palladium on carbon), acids, and bases. Major products depend on the specific reaction conditions and substituents introduced.
Scientific Research Applications
1-(3-Nitropyridin-4-yl)ethanamine finds applications in:
Medicinal Chemistry: Researchers explore its potential as a building block for drug development.
Organic Synthesis: It serves as an intermediate in the synthesis of other compounds.
Biological Studies: Scientists investigate its interactions with biological targets.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific receptors or enzymes. Further research is needed to elucidate its precise molecular targets and pathways.
Comparison with Similar Compounds
While 1-(3-Nitropyridin-4-yl)ethanamine is unique due to its specific substitution pattern, similar compounds include other pyridine derivatives with amino or nitro groups.
Properties
Molecular Formula |
C7H9N3O2 |
|---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
1-(3-nitropyridin-4-yl)ethanamine |
InChI |
InChI=1S/C7H9N3O2/c1-5(8)6-2-3-9-4-7(6)10(11)12/h2-5H,8H2,1H3 |
InChI Key |
XIWJOYFSQPVCHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=NC=C1)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


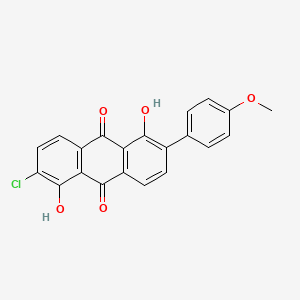
![7-Benzyl-4-(thiophen-2-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13148195.png)
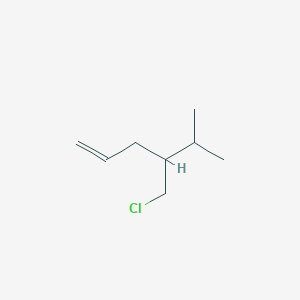
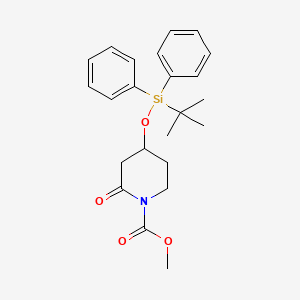
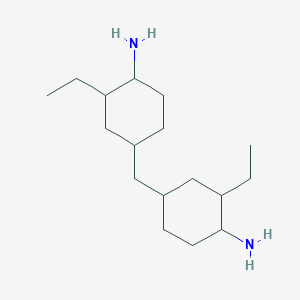
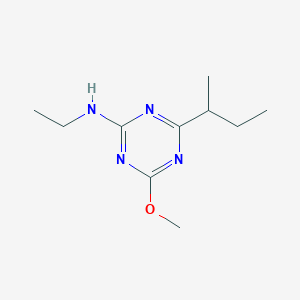
![(1R)-1-(5-Chlorobenzo[D]furan-2-YL)-2-methylpropylamine](/img/structure/B13148221.png)
![azane;[(2R)-3-[hydroxy-[(1S,2R,3S,4S,5R,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13148236.png)
![1-[(3-Chloropyridin-4-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B13148240.png)
